

# Physical Properties & Handling of 4-Phenoxybutyryl Chloride Solid

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## Compound of Interest

Compound Name: 4-Phenoxybutyryl chloride

CAS No.: 5139-89-9

Cat. No.: B1294281

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## Executive Summary

**4-Phenoxybutyryl chloride** (CAS: 5139-89-9) is a specialized acyl chloride intermediate used primarily in the synthesis of pharmaceutical linkers and phenoxy-substituted derivatives.<sup>[1]</sup> While many acyl chlorides are liquid at room temperature, **4-phenoxybutyryl chloride** is characterized as a low-melting solid (melting point typically near ambient temperature range), requiring specific protocols for handling, storage, and transfer.

This guide details the physical characterization, synthesis validation, and rigorous handling procedures necessary to maintain the integrity of this moisture-sensitive compound in a research or drug development setting.

## Physical Characterization Profile

The physical state of **4-phenoxybutyryl chloride** is a critical parameter for process design. Its low melting point means it may exist as a semi-solid or supercooled liquid depending on ambient conditions and purity.

## Table 1: Physicochemical Properties

Property	Value / Description	Notes
CAS Number	5139-89-9	Distinct from alkyl chloride (CAS 2651-46-9)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	
Molecular Weight	198.65 g/mol	
Appearance	Off-white to pale yellow solid	May liquefy slightly above RT (>30°C)
Melting Point	Low-melting solid	Purity dependent; typically < 50°C [1, 2]
Boiling Point	> 250°C (Predicted)	Distillable under high vacuum (e.g., 130-140°C @ 1 mmHg)
Solubility	Soluble in DCM, THF, Toluene, EtOAc	Reacts violently with water/alcohols
Refractive Index	~1.52 (Liquid phase)	Estimated based on structural analogs
Density	~1.15 - 1.20 g/cm <sup>3</sup>	Solid density is higher than liquid

## Spectroscopic Identification

To validate the identity of the solid, the following spectroscopic signatures are diagnostic:

- FT-IR (ATR): Strong Carbonyl (C=O) stretch at ~1790–1800 cm<sup>-1</sup> (distinct shift from the ~1710 cm<sup>-1</sup> of the parent acid).
- <sup>1</sup>H NMR (CDCl<sub>3</sub>):
  - Disappearance of the broad carboxylic acid proton (~11-12 ppm).
  - Downfield shift of the -methylene protons (adjacent to carbonyl) compared to the acid precursor.

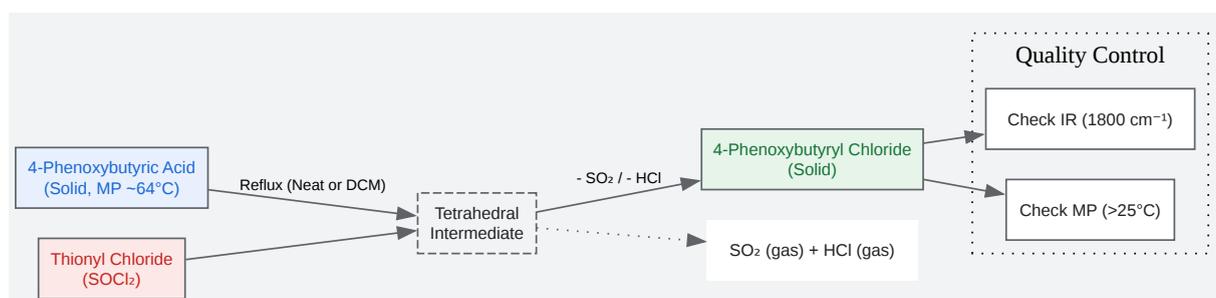
- Aromatic protons (phenoxy group) remain largely unchanged (~6.9–7.3 ppm).

## Synthesis & Purity Validation

Understanding the synthesis is crucial for troubleshooting physical property deviations. Impurities such as unreacted thionyl chloride or the parent acid will significantly depress the melting point, turning the solid into a "slush."

## Reaction Pathway

The standard synthesis involves the nucleophilic acyl substitution of 4-phenoxybutyric acid using thionyl chloride ( $\text{SOCl}_2$ ).



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Figure 1: Synthesis pathway from 4-phenoxybutyric acid. Purity is confirmed by the complete shift of the carbonyl stretch in IR.

## Purity Assay Protocol (Titration)

Since the compound hydrolyzes, standard HPLC is difficult without derivatization. A titration method is recommended for assaying the solid.

- Weigh: ~100 mg of solid under nitrogen.
- Quench: Dissolve in excess anhydrous methanol (converts to methyl ester + HCl).
- Titrate: Potentiometric titration of the liberated HCl using standardized NaOH.

- Calculation: % Purity = (Moles NaOH / Moles Sample) × 100.

## Handling & Storage Protocol

The primary risk to the physical integrity of **4-phenoxybutyryl chloride** is hydrolysis. Exposure to atmospheric moisture will revert the surface of the solid to the carboxylic acid (white crust formation) and release HCl gas.

## Storage Conditions

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Strictly under Argon or Nitrogen.
- Container: Tightly sealed glass vial with a Teflon-lined cap, secondary containment with desiccant.

## Handling Workflow (Solid vs. Melt)

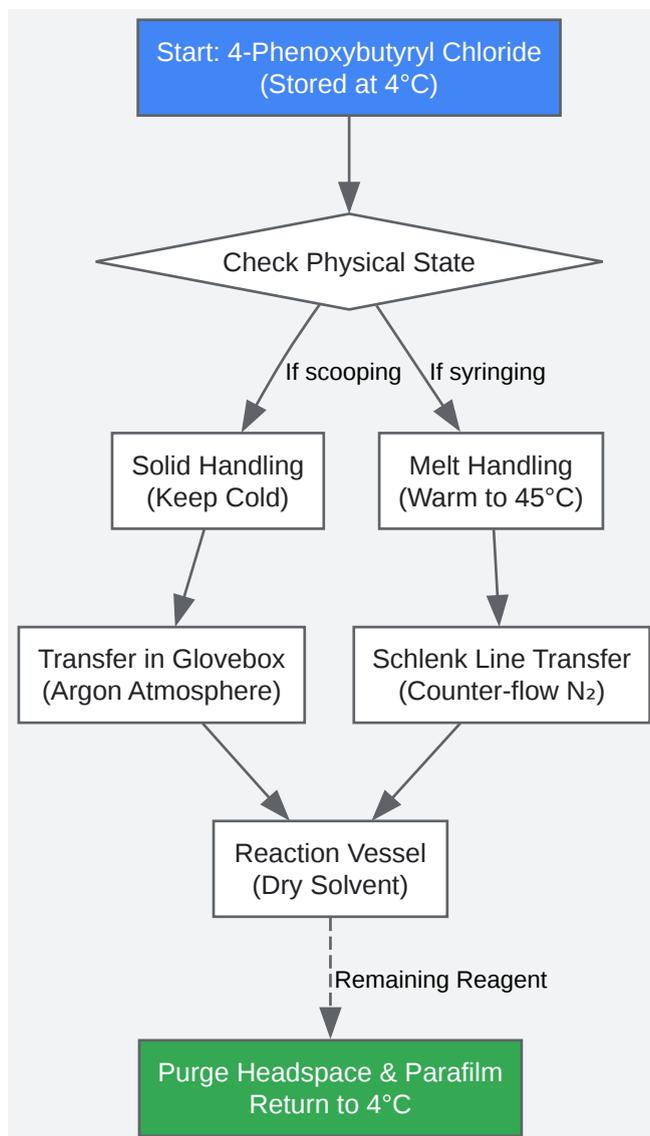
Because it is a low-melting solid, two handling strategies exist.

Method A: Solid Transfer (Preferred for small scale)

- Chill the vial in a fridge before opening to ensure it is fully solid.
- Open inside a glovebox or under a cone of nitrogen.
- Use a pre-dried spatula to weigh the solid rapidly.

Method B: Melt-Cast Transfer (Preferred for large scale)

- Gently warm the vial to ~40–50°C in a water bath until fully liquefied.
- Syringe the liquid volume required (density ~1.15 g/mL).
- Inject directly into the reaction vessel.
- Note: This method reduces surface area exposure to moisture compared to scooping powder.



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Figure 2: Decision matrix for handling low-melting acyl chlorides to minimize hydrolysis risk.

## Safety & Hazards (GHS)

- Signal Word: DANGER
- Hazard Statements:
  - H314: Causes severe skin burns and eye damage.
  - H290: May be corrosive to metals.

- PPE Requirements:
  - Nitrile gloves (double gloving recommended).
  - Chemical splash goggles + Face shield.
  - Work in a functioning fume hood (HCl gas evolution upon moisture contact).

## References

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